molecular formula C14H11ClO2 B126724 (3-Chlorophenyl)(4-methoxyphenyl)methanone CAS No. 13389-51-0

(3-Chlorophenyl)(4-methoxyphenyl)methanone

Cat. No.: B126724
CAS No.: 13389-51-0
M. Wt: 246.69 g/mol
InChI Key: QUFDKCFTORNAAH-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(4-methoxyphenyl)methanone is an organic compound with the molecular formula C14H11ClO2 It is characterized by the presence of a methanone group bonded to a 3-chlorophenyl and a 4-methoxyphenyl group

Scientific Research Applications

(3-Chlorophenyl)(4-methoxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorophenyl)(4-methoxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride (such as 3-chlorobenzoyl chloride) and an aromatic compound (such as 4-methoxyanisole) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{3-Chlorobenzoyl chloride} + \text{4-Methoxyanisole} \xrightarrow{\text{AlCl}_3} \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield the corresponding alcohols.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products Formed:

    Oxidation: Formation of (3-chlorophenyl)(4-methoxyphenyl)carboxylic acid.

    Reduction: Formation of (3-chlorophenyl)(4-methoxyphenyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(4-methoxyphenyl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

  • (3-Chlorophenyl)(4-chlorophenyl)methanone
  • (3-Chlorophenyl)(4-hydroxyphenyl)methanone
  • (3-Chlorophenyl)(4-nitrophenyl)methanone

Comparison: (3-Chlorophenyl)(4-methoxyphenyl)methanone is unique due to the presence of both a chlorine and a methoxy group, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties, such as solubility and melting point, as well as distinct chemical reactivity and biological effects.

Properties

IUPAC Name

(3-chlorophenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFDKCFTORNAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369211
Record name (3-chlorophenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13389-51-0
Record name (3-chlorophenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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